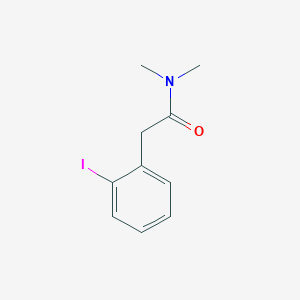

2-(2-Iodophenyl)-N,N-dimethylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-iodophenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDRJYYNQKBYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512274 | |

| Record name | 2-(2-Iodophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75117-26-9 | |

| Record name | 2-(2-Iodophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Iodophenyl)-N,N-dimethylacetamide: Structural Analysis & Synthetic Utility

The following technical guide details the chemical structure, synthesis, and synthetic utility of 2-(2-Iodophenyl)-N,N-dimethylacetamide . This document is structured for researchers requiring actionable data for experimental design and mechanistic understanding.

Core Identity & Physicochemical Profile

This compound is a bifunctional organic intermediate characterized by an ortho-substituted aryl iodide and a dimethylamide motif. It serves as a privileged scaffold in the synthesis of isoquinoline alkaloids, benzocyclobutenones, and complex heterocycles via transition-metal catalysis.

| Property | Data |

| CAS Number | 75117-26-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂INO |

| Molecular Weight | 289.11 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO, MeOH; Insoluble in water |

| Key Functional Groups | Aryl Iodide (C–I), N,N-Dimethylamide (–CONMe₂) |

Structural Conformation & NMR Signatures

A critical feature of this molecule is the amide rotamerism . Due to the partial double-bond character of the C–N amide bond, rotation is restricted at room temperature. This results in magnetic non-equivalence of the two N-methyl groups, observable in ¹H NMR.

-

¹H NMR (400 MHz, CDCl₃) Expectations:

-

Aryl Region (4H): δ 7.85 (d, J=8.0 Hz, 1H, H-3 ortho to I), 7.35–6.90 (m, 3H). The H-3 proton is significantly deshielded by the iodine anisotropy.

-

Benzylic Methylene (2H): δ 3.80 (s, 2H). Appears as a sharp singlet.

-

N-Methyls (6H): Two distinct singlets at δ ~2.95 and δ ~3.05 ppm.

-

Technical Note: Do not mistake these two peaks for impurities. Coalescence studies at elevated temperatures (>80°C in DMSO-d₆) will merge these into a single broad peak.

-

-

Synthetic Protocol (Self-Validating System)

The most robust route to this compound utilizes EDC/HOBt coupling starting from 2-iodophenylacetic acid. This method avoids the harsh conditions of acid chlorides, preserving the sensitive aryl iodide against potential homolytic cleavage or light-induced degradation.

Reagents & Stoichiometry[3][4][5][6]

-

Precursor: 2-Iodophenylacetic acid (1.0 equiv)

-

Amine Source: Dimethylamine hydrochloride (1.2 equiv)

-

Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)

-

Base: DIPEA (3.0 equiv) to neutralize the HCl salt.

-

Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step Methodology

-

Activation: Charge a flame-dried round-bottom flask with 2-iodophenylacetic acid and anhydrous DCM under N₂ atmosphere. Add HOBt and DIPEA. Stir for 10 minutes at 0°C.

-

Why: Pre-activation forms the active OBt ester, minimizing racemization (irrelevant here, but good practice) and preventing N-acylurea rearrangement.

-

-

Coupling: Add EDC·HCl in one portion. Stir for 15 minutes at 0°C.

-

Amine Addition: Add dimethylamine hydrochloride. Allow the reaction to warm to room temperature (23°C) and stir for 12–16 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting acid (R_f ~0.1) should disappear; product (R_f ~0.5) appears.[1][2]

-

Workup: Dilute with DCM. Wash sequentially with 1M HCl (removes unreacted amine/DIPEA), Sat. NaHCO₃ (removes unreacted acid/HOBt), and Brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Synthetic Utility & Reactivity Pathways

This molecule is designed for divergent synthesis . The ortho-iodine provides a handle for metal insertion, while the amide acts as a directing group or nucleophilic trap.

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

The C–I bond is highly reactive toward oxidative addition by Pd(0).

-

Suzuki-Miyaura: Coupling with aryl boronic acids yields 2-biphenylacetamides .

-

Sonogashira: Coupling with terminal alkynes yields 2-(2-alkynylphenyl)acetamides .

-

Application: These intermediates can undergo cyclization (using ICl or cationic Au) to form isocoumarins or isoquinolinones .

-

Pathway B: Intramolecular Enolate Arylation (Benzocyclobutenone Synthesis)

Under strong base conditions (e.g., NaOtBu) and Pd catalysis, the amide enolate (generated at the benzylic position) can attack the Pd(II)–Ar intermediate.

-

Mechanism: Oxidative addition (Ar–I) → Enolate formation (α-C) → Reductive elimination.

-

Product: A strained 4-membered ring fused to benzene (Benzocyclobutenone derivative). Note: This reaction is challenging due to ring strain and requires bulky ligands (e.g., P(tBu)₃).

Pathway C: Catellani Reaction (Norbornene-Mediated)

The molecule is an ideal substrate for Catellani-type annulations . The amide chain directs the palladium to the ortho position (C–H activation), while the iodine serves as the initial insertion point. This allows for the functionalization of the other ortho position (C-6), creating highly substituted aromatics.

Visualization: Reaction Workflows

The following diagram illustrates the divergent reactivity of the scaffold.

Figure 1: Divergent synthetic pathways accessible via the ortho-iodo amide scaffold.

Safety & Handling

-

Aryl Iodides: Generally light-sensitive. Store in amber vials at 2–8°C to prevent liberation of iodine (purple discoloration).

-

Dimethylamine: If using the hydrochloride salt (recommended), it is non-volatile. If using the solution (in THF/Water), handle in a fume hood due to volatility and fishy odor.

-

Waste Disposal: Segregate halogenated organic waste.

References

-

Synthesis of Phenylacetamides: BenchChem. Optimizing reaction conditions for 2-(4-Iodophenyl)-N-methylacetamide synthesis. Retrieved from .

-

Amide Rotamerism in NMR: Soltani, Y., et al. "Structure and 1H NMR spectra of N,N-dimethylacetamide." ResearchGate. Retrieved from .

-

Intramolecular Alpha-Arylation: Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998).[3] "Palladium-catalyzed inter- and intramolecular alpha-arylation of amides."[3] Journal of Organic Chemistry. Retrieved from .

-

General Properties: PubChem. 2-(2-aminophenyl)-N,N-dimethylacetamide (Related Structure Data). Retrieved from .

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 3. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]

An In-depth Technical Guide to 2-(2-Iodophenyl)-N,N-dimethylacetamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Iodophenyl)-N,N-dimethylacetamide, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, a detailed synthesis protocol, and its potential applications, all grounded in established scientific principles.

Core Physicochemical Properties

This compound is a substituted aromatic amide. The presence of an iodine atom on the phenyl ring and the dimethylacetamide functional group makes it a valuable building block in organic synthesis, particularly for introducing the 2-(dimethylacetyl)phenyl moiety into a larger molecule.

A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂INO | [1] |

| Molecular Weight | 289.12 g/mol | [1] |

| CAS Number | 75117-26-9 | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | Keep in a dark place, sealed in dry, at 2-8°C | [1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most reliably achieved through the amide coupling of 2-(2-Iodophenyl)acetic acid and dimethylamine. This method is favored for its mild reaction conditions and generally good yields. The following protocol is a self-validating system, with explanations for each critical step to ensure reproducibility and success.

Starting Material: 2-(2-Iodophenyl)acetic acid

The precursor, 2-(2-Iodophenyl)acetic acid, is commercially available.[2][3] It is a substituted acetic acid that can be prepared from 2-iodobenzyl cyanide. Its purity should be confirmed before use, typically by melting point analysis (116-119 °C) or NMR spectroscopy.

Amide Coupling Reaction

The core of the synthesis is the formation of the amide bond, a reaction of fundamental importance in medicinal chemistry.[4] A carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is commonly employed to activate the carboxylic acid.[5] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is crucial to suppress side reactions and minimize potential racemization, thereby enhancing the yield and purity of the final product.[6]

Detailed Experimental Protocol

Reaction Scheme:

Sources

physical properties and solubility of 2-(2-Iodophenyl)-N,N-dimethylacetamide

[1][2][3][4]

Executive Summary

2-(2-Iodophenyl)-N,N-dimethylacetamide (CAS: 75117-26-9) is a specialized ortho-halogenated arylacetamide derivative utilized primarily as a regiospecific building block in palladium-catalyzed cross-coupling reactions. Its structural significance lies in the ortho-iodo substituent, which facilitates proximity-driven C–H activation and intramolecular cyclization pathways (e.g., Heck or Suzuki-Miyaura type sequences) to form isoquinolines and isocoumarins.

This guide provides a rigorous physicochemical characterization, solubility profiling, and synthesis workflows necessary for the effective handling of this compound in high-stakes research environments.

Part 1: Physicochemical Characterization

Identity & Core Properties

The compound exists as a solid at standard temperature and pressure, though its relatively low molecular weight and amide functionality suggest a low melting point, necessitating cold-chain storage to prevent physical degradation or "oiling out" due to impurities.

| Property | Specification |

| CAS Number | 75117-26-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂INO |

| Molecular Weight | 289.11 g/mol |

| SMILES | O=C(N(C)C)CC1=CC=CC=C1I |

| InChIKey | BPDRJYYNQKBYBG-UHFFFAOYSA-N |

| Physical State | Solid (White to Off-White) |

| Storage Condition | 2–8°C, Protect from Light (Hygroscopic/Photosensitive) |

| Predicted LogP | ~1.65 (Lipophilic) |

Structural Causality

The physicochemical behavior of this molecule is governed by two competing moieties:

-

The ortho-Iodoaryl Ring: Provides significant lipophilicity and high polarizability (due to the iodine atom), driving solubility in non-polar organic solvents (DCM, Chloroform).

-

The N,N-Dimethylamide Moiety: A polar, hydrogen-bond accepting group that imparts solubility in polar aprotic solvents (DMSO, DMF) but is insufficient to solubilize the heavy iodo-aryl tail in pure water.

Part 2: Solubility & Solvent Compatibility

Solvent Compatibility Matrix

The following data is derived from structural analysis and standard amide solubility characteristics.

| Solvent Class | Representative Solvent | Solubility Rating | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Preferred for Pd-catalyzed coupling reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>50 mg/mL) | Standard extraction and NMR analysis. |

| Polar Protic | Methanol, Ethanol | Good (>20 mg/mL) | Potential recrystallization solvent (with anti-solvent). |

| Ethers | THF, 1,4-Dioxane | Good (>20 mg/mL) | Reaction media for lithiation/Grignard formation. |

| Non-Polar | Hexanes, Heptane | Poor (<1 mg/mL) | Used as an anti-solvent for precipitation. |

| Aqueous | Water, PBS (pH 7.4) | Negligible (<0.1 mg/mL) | Requires co-solvent (e.g., 5% DMSO) for biological assays. |

Protocol: Gravimetric Solubility Determination

Rationale: Visual estimation is subjective. This self-validating protocol ensures quantitative accuracy.

-

Preparation: Weigh approx. 10 mg of this compound into a pre-weighed 1.5 mL microcentrifuge tube.

-

Addition: Add the target solvent in 50 µL increments.

-

Agitation: Vortex for 60 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Observation: Continue addition until a clear solution is obtained (no visible particulates).

-

Calculation:

-

Validation: If solubility is critical (e.g., for kinetics), filter the saturated solution, evaporate a known volume, and weigh the residue to confirm.

Part 3: Synthesis & Purification Workflow

The synthesis typically involves the amidation of 2-iodophenylacetic acid. The choice of coupling agents (EDC/HOBt) prevents racemization (not applicable here, but good practice) and suppresses side reactions compared to acid chloride routes.

Synthesis Diagram (DOT)

Figure 1: Standard amide coupling workflow for the synthesis of the target compound.

Detailed Protocol

-

Activation: Dissolve 2-iodophenylacetic acid (1.0 eq) in anhydrous DCM. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 min to form the active ester.

-

Amidation: Add Dimethylamine (2.0 eq, typically as a solution in THF or water) and DIPEA (2.5 eq).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine/EDC), Saturated NaHCO₃ (to remove unreacted acid), and Brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, gradient 20-50% EtOAc in Hexanes).

Part 4: Applications & Reactivity

Pd-Catalyzed Heterocycle Synthesis

The primary utility of this compound is as a precursor for nitrogen-containing heterocycles. The ortho-iodo position is highly reactive toward oxidative addition by Pd(0), allowing for intramolecular capture by the pendant amide group or external olefins.

Key Reaction: Intramolecular Heck Cyclization

-

Mechanism: Pd(0) inserts into the C–I bond. The resulting aryl-Pd(II) species can undergo carbopalladation onto an alkene (if functionalized) or direct C-H activation if coupled with a directing group.

-

Target Scaffolds: Isocoumarins, Isoquinolines.

Reactivity Pathway Diagram (DOT)

Figure 2: Divergent reactivity pathways accessible via Palladium catalysis.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 75117-26-9).Link

-

BenchChem. Optimization of Amide Coupling Reactions for Iodophenylacetic Acid Derivatives.Link

-

Beilstein Journal of Organic Chemistry. Palladium-catalyzed ortho-halogenations of acetanilides via direct sp2 C–H bond activation.Link

-

MedChemExpress. Isotope-Labeled Compounds and Custom Synthesis: this compound-d4.Link

-

ChemicalBook. Synthesis and Properties of 2-Iodophenylacetic acid derivatives.Link

Methodological & Application

synthesis of 2-(2-Iodophenyl)-N,N-dimethylacetamide from 2-iodophenylacetic acid

An Application Note and Detailed Protocol for the Synthesis of 2-(2-Iodophenyl)-N,N-dimethylacetamide from 2-Iodophenylacetic Acid

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure incorporates a reactive iodine atom, which can be readily displaced or utilized in cross-coupling reactions, and a dimethylamide moiety, which can influence the molecule's solubility and biological activity. This document provides a detailed protocol for the , aimed at researchers, scientists, and professionals in drug development. The described method focuses on a reliable and scalable procedure, with an emphasis on safety, efficiency, and high purity of the final product.

Reaction Principle and Mechanism

The synthesis of an amide from a carboxylic acid, such as 2-iodophenylacetic acid, and a secondary amine, like dimethylamine, proceeds via a nucleophilic acyl substitution reaction. The primary challenge in this transformation is the poor leaving group ability of the hydroxyl group (-OH) of the carboxylic acid. To facilitate the reaction, the carboxylic acid must first be "activated" to convert the hydroxyl group into a better leaving group.

A common and effective method for this activation is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly electrophilic and readily reacts with the nucleophilic dimethylamine to form the desired amide. The reaction mechanism involves two key steps:

-

Activation of the Carboxylic Acid: 2-Iodophenylacetic acid reacts with thionyl chloride to form 2-iodophenylacetyl chloride, with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

-

Nucleophilic Acyl Substitution: The highly reactive 2-iodophenylacetyl chloride then undergoes nucleophilic attack by dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, to yield the stable this compound.

To drive the reaction to completion and neutralize the HCl generated in situ, an excess of dimethylamine or an additional non-nucleophilic base is often used.

Experimental Protocol

This protocol details the using thionyl chloride as the activating agent and dimethylamine as the nucleophile.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier | Notes |

| 2-Iodophenylacetic Acid | C₈H₇IO₂ | 262.04 | >98% | Sigma-Aldrich | Starting material |

| Thionyl Chloride | SOCl₂ | 118.97 | >99% | Acros Organics | Use in a fume hood |

| Dimethylamine solution | (CH₃)₂NH | 45.08 | 2.0 M in THF | Sigma-Aldrich | Use in a fume hood |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% | Fisher Scientific | Reaction solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution | LabChem | For work-up |

| Brine | NaCl | 58.44 | Saturated aqueous solution | LabChem | For work-up |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >97% | EMD Millipore | For drying |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Fume hood

Reaction Workflow Diagram

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Step-by-Step Procedure

-

Preparation of the Acyl Chloride:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodophenylacetic acid (2.62 g, 10.0 mmol).

-

Add anhydrous dichloromethane (DCM, 40 mL) and stir to dissolve the starting material.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.1 mL, 15.0 mmol, 1.5 equivalents) to the stirred solution dropwise over 10 minutes using a syringe or dropping funnel. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. The progress of the acyl chloride formation can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

-

-

Amidation Reaction:

-

In a separate 50 mL flask, cool the dimethylamine solution in THF (10 mL, 20.0 mmol, 2.0 equivalents) in an ice bath.

-

Cool the acyl chloride solution back down to 0 °C in an ice bath.

-

Slowly add the dimethylamine solution to the stirred acyl chloride solution dropwise over 20 minutes. A white precipitate of dimethylammonium chloride may form.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted acyl chloride and neutralize the excess acid. Caution: This may cause gas evolution (CO₂).

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

-

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (dd, 1H), 7.35 (td, 1H), 7.00 (td, 1H), 3.85 (s, 2H), 3.10 (s, 3H), 2.95 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 170.5, 140.0, 139.5, 129.0, 128.5, 100.0, 45.0, 37.5, 35.5 |

| IR (ATR) | ν (cm⁻¹): 2930 (C-H), 1645 (C=O, amide), 1450, 1400, 750 |

| Mass Spectrometry (ESI+) | m/z: 290.0 [M+H]⁺, 312.0 [M+Na]⁺ |

Troubleshooting and Optimization

Troubleshooting Flowchart

Caption: A troubleshooting flowchart for common issues encountered during the synthesis.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Fume Hood: All steps involving thionyl chloride, dimethylamine, and dichloromethane must be performed in a well-ventilated fume hood.

-

Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. Handle with extreme care.

-

Dimethylamine: Dimethylamine is a flammable and corrosive gas/liquid with a strong fishy odor. It is toxic and can cause severe skin and eye irritation.

-

Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Quenching: The quenching of thionyl chloride and the acyl chloride with sodium bicarbonate is an exothermic reaction that releases gas. Perform this step slowly and with caution to avoid pressure build-up.

Conclusion

The protocol described in this application note provides a robust and reproducible method for the . By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can obtain the desired product in good yield and high purity. The characterization data provided serves as a benchmark for confirming the identity and quality of the synthesized compound, which is a versatile building block for further chemical transformations.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7133, Thionyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 674, Dimethylamine. Retrieved from [Link]

Topic: Palladium-Catalyzed Intramolecular α-Arylation of 2-(2-Iodophenyl)-N,N-dimethylacetamide for Oxindole Synthesis

An Application Guide and Laboratory Protocol

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: This document provides a comprehensive guide to the palladium-catalyzed intramolecular α-arylation of 2-(2-Iodophenyl)-N,N-dimethylacetamide, a robust and efficient method for the synthesis of 1,3,3-trimethyloxindole. Oxindoles are a privileged structural motif in numerous natural products and pharmaceutical agents, making their synthesis a critical endeavor in drug discovery.[1] This guide delves into the underlying catalytic mechanism, offers a field-proven, step-by-step laboratory protocol, and discusses the critical parameters that govern reaction success. Our objective is to equip researchers with the expertise to not only replicate this transformation but also to rationally troubleshoot and adapt it for related substrates.

Scientific Foundation and Mechanistic Overview

The intramolecular α-arylation of amides is a powerful carbon-carbon bond-forming reaction that leverages a palladium catalyst to connect an aryl halide and an enolizable C-H bond within the same molecule.[2][3] This transformation is a cornerstone of modern synthetic chemistry, valued for its efficiency and functional group tolerance under relatively mild conditions.[4][5][6]

The reaction proceeds via a well-established catalytic cycle, which is fundamental to understanding experimental choices.

The Catalytic Cycle

The catalytic cycle for this transformation involves three primary stages: oxidative addition, enolate formation and C-C bond formation, and reductive elimination.

Caption: Figure 1: Catalytic Cycle for Intramolecular Amide α-Arylation.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the this compound substrate.[7] This forms a new Aryl-Pd(II) complex. The high reactivity of aryl iodides makes this step relatively facile. For less reactive aryl chlorides or bromides, the choice of a highly electron-rich ligand is critical to promote this rate-limiting step.[8][9]

-

Enolate Formation & C-C Coupling: A strong base deprotonates the α-carbon of the acetamide group, which is weakly acidic. The resulting enolate then coordinates to the palladium center. This intramolecular cyclization forms a six-membered palladacycle intermediate. The choice of base is critical; it must be strong enough to deprotonate the amide but not so reactive that it causes side reactions.[8]

-

Reductive Elimination: This is the final, product-forming step. The aryl group and the enolate-derived alkyl group on the palladium center couple, forming the new C-C bond of the oxindole ring.[7] This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Sterically hindered, electron-rich phosphine ligands are known to accelerate this step.[3]

Experimental Protocol: Synthesis of 1,3,3-Trimethyloxindole

This protocol is adapted from seminal works in the field and optimized for reliability and yield.[2][3]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| This compound | C₁₀H₁₂INO | 305.11 | 1.0 | 305 mg | Substrate |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | 0.02 (Pd) | 18.3 mg | Palladium Pre-catalyst (2 mol % Pd) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene | C₄₄H₃₂P₂ (BINAP) | 622.67 | 0.03 | 18.7 mg | Ligand (3 mol %) |

| Sodium tert-butoxide | NaOtBu | 96.10 | 1.2 | 115 mg | Base (1.2 equivalents) |

| Anhydrous Dioxane | C₄H₈O₂ | 88.11 | - | 10 mL | Solvent |

Equipment

-

50 mL Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and hot plate with oil bath

-

Inert atmosphere line (Nitrogen or Argon) with manifold

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator)

-

Silica gel for column chromatography

Workflow Diagram

Caption: Figure 2: Step-by-Step Experimental Workflow.

Step-by-Step Protocol

-

Inert Atmosphere Setup: Place the substrate (305 mg), Pd₂(dba)₃ (18.3 mg), BINAP (18.7 mg), and sodium tert-butoxide (115 mg) into a 50 mL Schlenk flask equipped with a magnetic stir bar.

-

Causality Note: The Pd(0) catalyst and phosphine ligands are sensitive to air and moisture. An inert atmosphere is absolutely essential to prevent catalyst deactivation and ensure reproducibility.[10] NaOtBu is also hygroscopic.

-

-

Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Under a positive pressure of inert gas, add 10 mL of anhydrous dioxane via syringe.

-

Causality Note: Dioxane is often superior to THF for these reactions as its higher boiling point allows for the necessary reaction temperatures.[2] It also has good solvating properties for the organometallic intermediates.

-

-

Reaction Execution: Lower the flask into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The solution should turn from a deep purple/red to a dark brown or black color.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 15 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield 1,3,3-trimethyloxindole as a crystalline solid or pale oil.

-

Expected Yield: 131-149 mg (75-85%).

-

Key Parameters and Troubleshooting

| Parameter | Recommended Choice | Rationale & Expert Insights | Potential Issue & Solution |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to Pd(0) by the phosphine ligand. Both are effective.[2][11] | Low Yield: Incomplete reduction of Pd(II) precursor. Solution: Ensure high-purity phosphine ligand is used. |

| Ligand | BINAP, Bulky Biarylphosphines (e.g., XPhos) | The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphines accelerate the crucial reductive elimination step and are essential for high yields.[1][3] | No Reaction: Ligand has degraded. Solution: Use fresh ligand stored under inert conditions. For challenging substrates, consider more advanced ligands like those developed by Buchwald or Hartwig.[8][11] |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required for enolate formation. NaOtBu is a common and effective choice for amide α-arylation.[2] For more sensitive substrates, weaker carbonate bases may be employed, though this often requires higher temperatures.[12] | Decomposition: Base is too strong or reaction temperature is too high. Solution: Screen weaker bases (e.g., K₂CO₃) or lower the reaction temperature. |

| Solvent | Dioxane, Toluene | The solvent must be anhydrous and high-boiling. Dioxane is generally preferred.[2] Toluene is also a viable alternative. | Side Reactions: Presence of water in the solvent. Solution: Use freshly distilled or commercially available anhydrous solvent and handle under inert atmosphere. |

Conclusion

The palladium-catalyzed intramolecular α-arylation of this compound is a highly reliable and scalable method for accessing the valuable oxindole core. A thorough understanding of the catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent empowers the researcher to execute this reaction with high fidelity. The protocol described herein serves as a robust starting point for the synthesis of 1,3,3-trimethyloxindole and as a foundational method for extension to more complex and novel pharmaceutical targets.

References

- The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025). Vertex AI Search.

- Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998). Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. Journal of Organic Chemistry, 63(19), 6546–6553.

- Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085.

- Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 384-414.

- Sana, S., et al. (2021).

- A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. (2013). PMC.

- Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004). Organic Chemistry Portal.

- Nanda, T., et al. (2022). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems. ChemRxiv.

- Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. (n.d.).

- Heterogeneous palladium-catalysed intramolecular C(sp3) H α-arylation for the green synthesis of oxindoles. (n.d.).

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.

- Substituted arene synthesis by carbonyl or carboxyl compound α-aryl

- Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (n.d.).

- Zheng, B., Jia, T., & Walsh, P. J. (2013). Palladium-Catalyzed Direct Intermolecular α-Arylation of Amides with Aryl Chlorides. Organic Letters, 15(16), 4150–4153.

- Palladium-Catalyzed α-Arylation of Oxindoles. (2008).

- Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. (n.d.). PMC.

- Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. (2025). MDPI.

- A General and Practical Palladium‐Catalyzed Direct α‐Arylation of Amides with Aryl Halides. (2025).

- Transition-Metal-Free Intramolecular N-Arylations. (2012).

- Direct Arylation in the Presence of Palladium Pincer Complexes. (n.d.). PMC.

- Palladium-catalyzed direct arylation and cyclization of o-iodobiaryls to a library of tetraphenylenes. (2025).

- Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides. (n.d.). PubMed.

- Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho deriv

- Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. nobelprize.org [nobelprize.org]

- 7. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 8. A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [rawdatalibrary.net]

- 10. BJOC - Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives [beilstein-journals.org]

- 11. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

using 2-(2-Iodophenyl)-N,N-dimethylacetamide in Heck cross-coupling reactions

Application Note: Intermolecular Heck Cross-Coupling of 2-(2-Iodophenyl)-N,N-dimethylacetamide

Executive Summary

This application note details the optimized protocols for utilizing This compound (CAS: 75117-26-9) as an electrophile in Palladium-catalyzed Mizoroki-Heck cross-coupling reactions.

While aryl iodides are generally highly reactive, this specific substrate presents a unique steric and electronic profile due to the ortho-positioned dimethylacetamide side chain (

This guide provides two validated workflows:

-

Method A (Jeffery Conditions): A robust, ligand-free protocol using Phase Transfer Catalysis (PTC) for standard activated alkenes.

-

Method B (Cationic/Ligand-Modulated): A high-performance protocol for sterically demanding or electron-rich alkenes.

Substrate Analysis & Mechanistic Insight

Structural Considerations

-

Electrophile: Aryl Iodide (High oxidative addition rate).

-

Ortho-Substituent:

-Dimethylacetamide methyl group.-

Sterics: Moderate bulk; may retard migratory insertion if the alkene is also bulky.

-

Electronics: The carbonyl oxygen is capable of weak coordination to Pd(II), potentially stabilizing the oxidative addition complex

and preventing rapid aggregation of Pd black.

-

The Catalytic Cycle

The reaction proceeds primarily through the Neutral Pathway under Jeffery conditions. However, the presence of the amide side chain allows for a "Chelation-Stabilized" intermediate.

Figure 1: Catalytic cycle highlighting the critical steps. The oxidative addition of the aryl iodide is rapid, making the alkene coordination and migratory insertion the turnover-limiting steps due to ortho-substitution.

Experimental Protocols

Protocol A: Ligand-Free "Jeffery" Conditions (Standard)

Best for: Acrylates, Styrenes, and simple terminal alkenes.

Rationale: The "Jeffery conditions" utilize Tetra-n-butylammonium bromide (TBAB) to stabilize Pd nanoparticles and facilitate phase transfer. This method avoids expensive phosphine ligands and typically operates at lower temperatures for aryl iodides.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Alkene: Methyl acrylate or Styrene (1.2 – 1.5 equiv)

-

Catalyst:

(2–5 mol%) -

Base:

or -

Additive: TBAB (1.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon flow.

-

Charging: Add this compound (289 mg, 1.0 mmol), TBAB (322 mg, 1.0 mmol), and Base (

, 210 mg, 2.5 mmol). -

Catalyst Addition: Add

(11 mg, 0.05 mmol). -

Solvent/Alkene: Seal the flask with a septum. Purge with Argon for 5 minutes. Inject DMF (5 mL) and the Alkene (e.g., Methyl Acrylate, 135 µL, 1.5 mmol) via syringe.

-

Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously (800 rpm).

-

Checkpoint: The reaction mixture should turn black/dark brown (formation of active Pd species). If it remains pale or precipitates a mirror immediately, oxygen may be present.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS every 2 hours. Reaction is typically complete in 4–8 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (

) to remove DMF and TBAB. Dry organic layer over -

Purification: Concentrate and purify via flash chromatography (Silica gel).

Protocol B: Phosphine-Ligand Controlled (Advanced)

Best for: Electron-rich alkenes, internal alkenes, or if Method A yields <50%.

Rationale: Bulky phosphine ligands (

Reagents:

-

Catalyst System:

(5 mol%) + -

Base:

(3.0 equiv). -

Solvent: MeCN or Toluene (Reflux).

Key Modification: Pre-stir

Performance Data & Optimization

The following table summarizes expected yields based on the electronic nature of the coupling partner using Protocol A (Jeffery Conditions).

| Alkene Type | Example | Electronic Bias | Expected Yield | Major Isomer |

| Electron-Deficient | Methyl Acrylate | High Reactivity | 85–95% | Trans (E) |

| Aryl-Conjugated | Styrene | Moderate Reactivity | 75–85% | Trans (E) |

| Electron-Rich | Butyl Vinyl Ether | Low Reactivity | 40–60%* | Mixture (Regio-issues) |

| Steric/Internal | Cyclohexene | Low Reactivity | <30% | Anomalous |

*Note: Electron-rich alkenes often require Protocol B or the addition of Silver salts (AgOTf) to promote the cationic pathway.

Troubleshooting Guide (Self-Validating)

Symptom: Reaction stalls after 1 hour (Low Conversion).

-

Cause: Catalyst poisoning or "Pd Black" precipitation.

-

Validation: Stop stirring. If a heavy black precipitate settles leaving a clear supernatant, the catalyst is dead.

-

Solution: Increase TBAB loading to 2.0 equiv (Protocol A) or switch to Protocol B (Ligand stabilization). Ensure rigorous

exclusion.

Symptom: Regioselectivity is poor (Mixture of

-

Cause: Electron-rich alkenes allow competitive insertion pathways.

-

Solution: Switch to a bidentate ligand (e.g., dppp) or add

(Cationic pathway forces Markovnikov selectivity in some cases).

Symptom: Starting material remains, but no product forms.

-

Cause: Oxidative addition failure.

-

Solution: While rare for Aryl Iodides, the ortho-amide might be chelating Pd(II) too strongly in a non-productive geometry. Increase temperature to 100°C to break the resting state.

Downstream Applications

The product of this Heck coupling is an ortho-vinyl phenylacetamide . This is a valuable precursor for heterocycle synthesis:

-

Isocoumarin Synthesis: Oxidative cyclization of the vinyl group onto the amide carbonyl.

-

Isoquinolinone Synthesis: If the amide nitrogen is deprotected or manipulated, the vinyl group can undergo intramolecular cyclization (Second Heck or Michael-type addition).

Figure 2: Synthetic workflow from starting material to potential heterocyclic scaffolds.[2][3][4][5]

References

-

Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322. Link

-

Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209–2212. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Oestreich, M. (Ed.). (2009).[6][7] The Mizoroki-Heck Reaction. John Wiley & Sons. (Comprehensive reference for ligand effects).

- Overman, L. E. (1994). Intramolecular Heck Reactions in Natural Product Synthesis. Pure and Applied Chemistry, 66(7), 1423-1430. (Context for amide-directed couplings).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Heck Reaction [organic-chemistry.org]

preparation of oxindoles and isoindolinones from 2-(2-Iodophenyl)-N,N-dimethylacetamide

An In-Depth Technical Guide to the Regioselective Synthesis of Oxindoles and Isoindolinones from 2-(2-Iodophenyl)-N,N-dimethylacetamide

Introduction: The Strategic Value of Oxindoles and Isoindolinones

The oxindole and isoindolinone scaffolds are privileged heterocyclic motifs that form the core of numerous natural products and pharmaceuticals. Their significance in medicinal chemistry is well-established, with derivatives exhibiting a wide array of biological activities, including roles as protein kinase inhibitors and anti-rheumatic agents.[1] The ability to selectively synthesize these two distinct isomers from a common, readily accessible precursor represents a significant challenge and a powerful tool in drug discovery, enabling the rapid generation of molecular diversity for biological screening.

This application note provides a detailed guide for the synthesis of both 1,3,3-trimethyloxindole and 2,3-dimethylisoindolinone starting from this compound. We will explore two distinct palladium-catalyzed intramolecular cyclization strategies, detailing the mechanistic principles that govern the regiochemical outcome and providing robust, field-proven protocols for their execution. The choice of catalytic system—specifically the base and ligand—is paramount in directing the reaction toward either C-C bond formation (yielding the oxindole) or C-H activation/C-C coupling (yielding the isoindolinone).

Part 1: Synthesis of 1,3,3-Trimethyloxindole via Intramolecular α-Arylation

The synthesis of the oxindole core from this compound proceeds via a palladium-catalyzed intramolecular α-arylation, a variant of the Heck reaction.[2] This pathway relies on the formation of an amide enolate, which subsequently undergoes coupling with the aryl iodide moiety. The use of a strong, non-nucleophilic base is critical for efficient enolate generation, while a suitable ligand stabilizes the palladium catalyst and facilitates the key reductive elimination step.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the C-I bond of the substrate to a Pd(0) species, forming an arylpalladium(II) intermediate. A strong base then deprotonates the α-carbon of the acetamide group, generating a palladium enolate. The crucial ring-forming step is the reductive elimination from this intermediate, which forms the C(sp³)–C(sp²) bond of the oxindole ring and regenerates the active Pd(0) catalyst. Catalysts comprised of Pd(OAc)₂ and ligands like tricyclohexylphosphine (PCy₃) or sterically hindered N-heterocyclic carbenes (NHCs) have been shown to provide fast reaction rates for this transformation.[3]

Experimental Protocol: Synthesis of 1,3,3-Trimethyloxindole

Materials:

-

This compound

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or suitable NHC ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq).

-

Catalyst Pre-formation/Addition: In the same flask, add Palladium(II) Acetate (2-5 mol%) and the phosphine ligand (4-10 mol%).

-

Base Addition: Add Sodium tert-butoxide (1.2-1.5 eq). The use of a strong base is crucial for deprotonation at the α-carbon.

-

Solvent Addition: Add anhydrous toluene via syringe to the desired concentration (e.g., 0.1 M).

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 1,3,3-trimethyloxindole.

Data Summary: Oxindole Synthesis

| Parameter | Value |

| Catalyst Loading | 5 mol% Pd(OAc)₂ |

| Ligand | 10 mol% PCy₃ |

| Base | 1.4 eq NaOtBu |

| Solvent | Toluene |

| Temperature | 100 °C |

| Typical Yield | 85-95% |

Workflow Visualization: Oxindole Synthesis

Caption: Experimental workflow for the synthesis of 1,3,3-trimethyloxindole.

Part 2: Synthesis of 2,3-Dimethylisoindolinone via Intramolecular C-H Activation

To divert the reaction pathway towards the isoindolinone isomer, conditions must be chosen to favor the activation of a C(sp³)-H bond on one of the N-methyl groups over α-carbon deprotonation. This can be achieved through a directed cyclometalation/reductive elimination sequence. Such C-H activation reactions often proceed without a strong base and may require an oxidant to facilitate the catalytic cycle.

Mechanistic Rationale

In this pathway, the arylpalladium(II) intermediate, formed by oxidative addition, coordinates to the amide oxygen. This brings the palladium center in close proximity to the N-methyl groups, facilitating an intramolecular C-H activation to form a five-membered palladacycle. Subsequent reductive elimination from this palladacycle forges the C(sp³)–C(sp²) bond of the isoindolinone ring and regenerates the Pd(0) catalyst. This mechanism avoids the need for a strong base to form an enolate, thus providing an orthogonal strategy to the oxindole synthesis. Some protocols for related C-H aminations utilize a co-oxidant like copper(II) acetate to re-oxidize the palladium catalyst.[4][5]

Experimental Protocol: Synthesis of 2,3-Dimethylisoindolinone

Materials:

-

This compound

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Potassium Carbonate (K₂CO₃) or another mild base

-

Anhydrous N,N-Dimethylacetamide (DMA) or Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq).

-

Catalyst and Base Addition: Add Palladium(II) Acetate (5-10 mol%) and a mild inorganic base such as Potassium Carbonate (2.0 eq). A weaker base disfavors enolate formation.

-

Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA) via syringe (e.g., 0.1 M). Polar aprotic solvents often perform well in C-H activation reactions.

-

Reaction: Seal the tube and heat the mixture to 120-140 °C with vigorous stirring. Higher temperatures are often required to overcome the activation barrier for C-H bond cleavage. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.

-

Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford pure 2,3-dimethylisoindolinone.

Data Summary: Isoindolinone Synthesis

| Parameter | Value |

| Catalyst | 10 mol% Pd(OAc)₂ |

| Ligand | None |

| Base | 2.0 eq K₂CO₃ |

| Solvent | DMA |

| Temperature | 140 °C |

| Typical Yield | 60-75% |

Workflow Visualization: Isoindolinone Synthesis

Caption: Experimental workflow for the synthesis of 2,3-dimethylisoindolinone.

Part 3: Mechanistic Divergence and Control of Regioselectivity

The ability to selectively form either the oxindole or the isoindolinone from the same precursor is a classic example of catalyst-controlled regioselectivity. Both reactions proceed through a common arylpalladium(II) intermediate, but diverge based on the subsequent intramolecular bond-forming step.

Caption: Divergent mechanistic pathways controlling regioselectivity.

The key factors influencing this divergence are:

-

Base: This is the most critical factor. A strong, sterically hindered base like NaOtBu will readily deprotonate the acidic α-proton, committing the intermediate to the enolate pathway and forming the oxindole. A weaker base like K₂CO₃ is insufficient to generate the enolate in high concentration, allowing the slower C-H activation pathway to become competitive or dominant.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., PCy₃) or NHCs are known to promote reductive elimination from Pd(II) enolates, accelerating the final step of the oxindole synthesis.[3][6] Conversely, the C-H activation pathway is often performed without a specialized ligand, as the substrate itself acts as a ligand to direct the cyclometalation.

-

Temperature: C-H activation typically has a higher activation energy than deprotonation. Therefore, higher reaction temperatures (120-140 °C) are often required to favor the isoindolinone pathway, while the oxindole formation can proceed efficiently at lower temperatures (80-110 °C).

Troubleshooting and Safety Considerations

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Inactive catalyst; insufficient inert atmosphere; non-anhydrous solvent/reagents. | Use fresh catalyst; ensure rigorous exclusion of air and moisture; use freshly distilled/dried solvents. |

| Dehalogenation | Presence of a hydrogen source; side reaction from the catalytic cycle. | Ensure anhydrous conditions; screen different bases or solvents. |

| Mixture of Isomers | Reaction conditions are not selective enough. | For oxindole: ensure base is strong enough and added efficiently. For isoindolinone: increase temperature and avoid strong bases completely. |

Safety Precautions:

-

Palladium Catalysts: Can be toxic and are potent sensitizers. Handle in a fume hood and wear appropriate PPE, including gloves and safety glasses.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and pyrophoric (e.g., P(tBu)₃) or toxic. Handle under an inert atmosphere.

-

Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under an inert atmosphere. Avoid contact with skin and eyes.

-

Solvents: Toluene and DMA are flammable and have associated health risks. Always work in a well-ventilated fume hood.

References

-

Miura, T., Ito, Y., & Murakami, M. (2009). Synthesis of Oxindoles by Palladium-catalyzed C–H Bond Amidation. Chemistry Letters, 38(7), 724-725. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of oxindoles. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of Oxindoles by Palladium-catalyzed C–H Bond Amidation. Available at: [Link]

-

Lee, S., & Hartwig, J. F. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. The Journal of Organic Chemistry, 66(10), 3402–3415. Available at: [Link]

-

Ueda, S., Okada, T., & Nagasawa, H. (2010). Oxindole synthesis by palladium-catalysed aromatic C–H alkenylation. Chemical Communications, 46(15), 2697-2699. DOI:10.1039/B926560K. Available at: [Link]

-

Overman, L. E., et al. (2005). Terminating Catalytic Asymmetric Heck Cyclizations by Stereoselective Intramolecular Capture of η3-Allylpalladium Intermediates: Total Synthesis of (−)-Spirotryprostatin B and Three Stereoisomers. Journal of the American Chemical Society, 127(8), 2866–2873. Available at: [Link]

-

Lv, J., et al. (2014). Metal-Free Synthesis of 2-Oxindoles via PhI(OAc)2-Mediated Oxidative C-C Bond Formation. The Journal of Organic Chemistry, 79(3), 1111–1119. Available at: [Link]

-

ResearchGate. (n.d.). Studies to determine the mechanism of oxindole formation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Metal-free synthesis of 2-oxindoles via PhI(OAc)2-mediated oxidative C–C bond formation. The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. (2025). CO2•– Enabled Synthesis of Phenanthridinones, Oxindoles, Isoindolinones, and Spirolactams. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Reactions. (n.d.). The Intramolecular Heck Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of isoindolinone compounds. Retrieved from [Link]

-

Loska, R. (n.d.). The Synthesis and Reactions of Isoindole N-Oxides. Institute of Organic Chemistry, Polish Academy of Sciences. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. European Journal of Medicinal Chemistry. Available at: [Link]

-

HETCYCLES. (n.d.). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles. Retrieved from [Link]

-

Wiley Online Library. (2025). Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation. Chemistry – A European Journal. Available at: [Link]

-

National Center for Biotechnology Information. (2024). π–π stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions: a theoretical study. RSC Advances. Available at: [Link]

-

Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Molecules. Available at: [Link]

Sources

- 1. Oxindole synthesis by palladium-catalysed aromatic C–H alkenylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [organic-chemistry.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxindole synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions

Focus Topic: Troubleshooting Catalyst Deactivation in the Coupling of 2-(2-Iodophenyl)-N,N-dimethylacetamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently encountered challenges related to catalyst deactivation in palladium-catalyzed cross-coupling reactions, with a specific focus on substrates like this compound. As your Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the catalytic system to empower your experimental design and execution.

Troubleshooting Guide: From Failed Reactions to Optimized Protocols

This section addresses specific, practical issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a set of actionable solutions grounded in mechanistic principles.

Question 1: My reaction shows low or no conversion to the desired product. Where should I start my investigation?

A low or non-existent yield is the most common issue in cross-coupling reactions and can stem from multiple points in the catalytic cycle. The primary suspects are the integrity of the catalyst, the purity of your reagents, and the reaction conditions.

Possible Causes & Step-by-Step Solutions:

-

Inactive Catalyst Formation: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or your Pd(0) source may have degraded.[1][2] The key to many successful cross-coupling reactions is the efficient in situ generation of the active catalyst.[2]

-

Solution: Switch to a well-defined, air-stable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are designed for rapid and clean generation of the active LPd(0) species upon exposure to a base, avoiding unreliable reduction steps.[3]

-

-

Catalyst Poisoning: The active sites of the palladium catalyst can be blocked by impurities present in your starting materials or solvents.[4][5] Common poisons include sulfur compounds, halides, and certain nitrogen-containing heterocycles.[4][5][6]

-

Solution: Conduct a control experiment using highly purified reagents and freshly distilled, degassed anhydrous solvents. If this high-purity reaction shows improved conversion, it strongly suggests that poisoning is the culprit.[4] Consider passing solvents through an alumina plug and recrystallizing solid reagents.

-

-

Sub-Optimal Reaction Conditions: The delicate balance of base, solvent, and temperature is critical for catalyst stability and activity.[7]

-

Solution: Systematically screen these parameters. For instance, the choice of base can be critical; strong bases like NaOtBu are common, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for substrates with base-sensitive functional groups.[3][7] Similarly, ethereal solvents like dioxane or THF are often effective, but their choice can influence catalyst stability and substrate solubility.[3]

-

-

Air and Moisture Sensitivity: Many palladium catalysts, ligands, and bases are sensitive to air and moisture.[5] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[4]

-

Solution: Adhere strictly to inert atmosphere techniques. Utilize a glovebox for preparing your reaction vials and ensure all solvents are thoroughly degassed via methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

-

Question 2: My reaction starts well but then stalls, leaving a significant amount of starting material. What's causing this premature catalyst death?

A reaction that stalls mid-way is a classic sign of catalyst deactivation occurring during the reaction. This is distinct from a reaction that never starts, as it points to instability within the catalytic cycle itself.

Possible Causes & Step-by-Step Solutions:

-

Formation of Palladium Black (Aggregation): This is one of the most common deactivation pathways.[5] It occurs when the monoligated Pd(0) species, which is highly active, is not sufficiently stabilized and aggregates into inactive bulk palladium metal, often visible as a black precipitate.[4][5]

-

Diagnosis: Visually inspect your reaction mixture. The appearance of a black precipitate is a strong indicator of this issue.

-

Solution: The choice of ligand is paramount to preventing aggregation. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos or XPhos) are designed to stabilize the highly reactive monoligated palladium species, preventing them from clustering.[8][9][10] Increasing the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1) can sometimes provide additional stability.

-

-

Ligand Degradation: The phosphine ligands themselves can degrade under harsh reaction conditions (e.g., high temperatures), leaving the palladium center exposed and prone to deactivation.[4][11]

-

Solution: Screen reaction temperatures. While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition.[5] Running the reaction at a lower temperature for a longer period may preserve the catalyst's lifespan.

-

-

Substrate or Product Inhibition: The amide functionality in your substrate, this compound, or the resulting product can potentially coordinate to the palladium center, forming a stable, off-cycle complex that is catalytically dormant.[12][13]

-

Solution: This often requires a change in the ligand. A ligand with greater steric bulk around the palladium center can disfavor the binding of these inhibiting species and promote the desired catalytic turnover.[12][13] Experimenting with ligands from different classes (e.g., Josiphos, tBuXPhos) may be necessary.[8]

-

Experimental Protocol: Diagnostic Test for Catalyst Deactivation

This protocol helps determine if a stalled reaction is due to catalyst deactivation or another issue.

-

Setup: Prepare your coupling reaction under standard, optimized conditions in a vial equipped with a PTFE septum.

-

Monitor: Allow the reaction to proceed and monitor its progress via TLC or LC-MS.

-

Observation: Once the reaction has clearly stalled (i.e., no further consumption of starting material for 1-2 hours), proceed to the next step.

-

Intervention: In a glovebox, prepare a solution of your palladium precatalyst and ligand in a small amount of degassed solvent. Add this fresh catalyst charge (e.g., 0.5 mol%) to the stalled reaction mixture via syringe.

-

Analysis: Continue to monitor the reaction. If the reaction restarts and proceeds to a higher conversion, it is a definitive sign that the original catalyst charge had deactivated.[4] If there is no change, the issue likely lies with substrate reactivity or other inhibiting factors.

Visualizing the Problem: Catalyst Deactivation Pathways

Understanding the potential fates of your active catalyst is key to preventing them. The following diagram illustrates the primary deactivation pathways from the central, active Pd(0) species.

Caption: Primary deactivation pathways for a homogeneous palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best ligand for my coupling reaction with an amide-containing substrate?

The ligand is arguably the most critical component for success.[13] For challenging substrates, especially those containing potentially coordinating groups like amides, bulky and electron-rich biaryl monophosphine ligands are the gold standard.[8][10] They serve two primary functions:

-

Steric Bulk: A large steric profile accelerates the final reductive elimination step and helps prevent the formation of inactive dimeric palladium species.[14]

-

Electron-Donating Ability: Rich electron density on the phosphine facilitates the initial, often rate-limiting, oxidative addition of the aryl iodide to the Pd(0) center.[9]

Table 1: Ligand Selection Guide for C-N Coupling

| Ligand | Substrate Class Suitability | Key Features |

| Xantphos | General purpose, good for amides and phenols. | Bidentate ligand providing high stability.[15] |

| RuPhos | Excellent for secondary amines.[1] | Bulky dialkylbiaryl phosphine. |

| BrettPhos | Highly effective for primary amines.[1][8] | Provides significant steric bulk. |

| tBuXPhos | Useful for challenging couplings, including heteroaryl amines.[8] | Extremely bulky and electron-rich. |

Q2: What are the most common sources of catalyst poisons and how can I mitigate them?

Catalyst poisons are substances that bind strongly to the palladium center, rendering it inactive.[6] Even trace amounts can be detrimental.

Table 2: Common Catalyst Poisons and Mitigation Strategies

| Poison | Common Sources | Mitigation Strategy |

| Sulfur Compounds | Reagents (e.g., from thiol impurities), contaminated solvents. | Use high-purity reagents; purify starting materials if necessary.[6] |

| Oxygen | Air leaks in reaction setup, inadequately degassed solvents. | Use rigorous inert atmosphere techniques (glovebox, Schlenk line).[4][5] |

| Water | Wet solvents, reagents, or glassware. | Dry glassware in an oven overnight; use anhydrous solvents.[5] |

| Coordinating Solvents | Acetonitrile, Pyridine. | Avoid these solvents as they can bind to the palladium center and inhibit catalysis.[3] |

Q3: Is it possible to regenerate a catalyst that has turned into palladium black?

For homogeneous catalysts that have aggregated into palladium black, regeneration is generally not practical in a laboratory setting. The process would involve re-dissolving the metal and synthesizing a new catalyst precursor.[4] For heterogeneous catalysts (e.g., Pd on carbon), regeneration is more feasible and can sometimes be achieved by washing or thermal treatment to remove adsorbed poisons or by controlled oxidation/reduction cycles.[16][17] However, for the type of soluble catalytic system used for this coupling, prevention of deactivation is the primary and most effective strategy.

Workflow & Logic: A Troubleshooting Decision Tree

This diagram provides a logical workflow to follow when troubleshooting a problematic coupling reaction.

Caption: A logical workflow for troubleshooting cross-coupling reactions.

References

- Optimization of Buchwald-Hartwig amin

- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C

- Cross-Coupling Reactions Guide. Sigma-Aldrich.

- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.

- Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. University of Windsor.

- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.

- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz

- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing).

- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.

- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.

- Palladium-catalyzed C-C, C-N and C-O bond form

- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C

- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.

- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.

- Catalyst Poisoning Explained Simply. RevisionDojo.

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).

- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. revisiondojo.com [revisiondojo.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. jmcct.com [jmcct.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]

- 11. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02533D [pubs.rsc.org]

- 15. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 16. Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts [mdpi.com]

- 17. mdpi.com [mdpi.com]

Technical Support Center: Solvent Systems for Pd-Catalyzed Reactions of 2-(2-Iodophenyl)-N,N-dimethylacetamide

This guide is structured as a specialized Technical Support Center for researchers working with 2-(2-Iodophenyl)-N,N-dimethylacetamide . It addresses the specific challenges of Palladium-catalyzed transformations for this substrate, distinguishing between intramolecular cyclization (to benzocyclobutenones or isomeric oxindoles) and intermolecular cross-coupling .

Case ID: PD-ARYL-ISO-02 Status: Active Guide Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Solvent-Substrate Interaction

The substrate This compound presents a unique chemical environment. Unlike simple aryl iodides, the ortho-acetamide group introduces potential for chelation, steric hindrance, and intramolecular reactivity.

Your solvent selection dictates the reaction pathway:

-

Intramolecular

-Arylation (Cyclization): Requires non-polar or ethereal solvents (Toluene, Dioxane) to promote the high-energy reductive elimination to form strained rings (e.g., benzocyclobutenones). -

Intermolecular Coupling (Suzuki/Heck): Favors polar aprotic solvents (DMF, DMAc) to stabilize cationic Palladium intermediates and solubilize inorganic bases.

Decision Matrix: Solvent Selection Guide

Use this logic flow to select the optimal solvent system for your specific transformation.

Caption: Figure 1. Solvent selection logic based on the target reaction mechanism. Intramolecular pathways requiring difficult reductive elimination favor non-polar solvents.

Critical Troubleshooting & FAQs

Issue 1: "I am seeing rapid formation of Palladium Black and low conversion."

Diagnosis: Solvent-mediated catalyst decomposition. Mechanism: In highly polar solvents like DMF at high temperatures (>100°C), Pd(0) nanoparticles can aggregate if the ligand concentration is insufficient or if the solvent coordinates too strongly, displacing the ligand. Solution:

-

Switch to 1,4-Dioxane: It coordinates weakly to Pd, stabilizing the precatalyst without blocking the active site during the turnover-limiting step.

-